N6-cyclopentyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-cyclopentyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key substituents: a phenyl group at position 1, a cyclopentyl moiety at the N6 position, and a 2,5-dimethoxyphenyl group at the N4 position. Pyrazolo[3,4-d]pyrimidines are known for their versatility in modulating enzyme activity through substituent-driven interactions .
Properties
IUPAC Name |
6-N-cyclopentyl-4-N-(2,5-dimethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-31-18-12-13-21(32-2)20(14-18)27-22-19-15-25-30(17-10-4-3-5-11-17)23(19)29-24(28-22)26-16-8-6-7-9-16/h3-5,10-16H,6-9H2,1-2H3,(H2,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOFVDWHJSHXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-cyclopentyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone.
Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Substitution reactions:
Final coupling: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N6-cyclopentyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: :
Biological Activity
N6-cyclopentyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits a unique structure characterized by multiple functional groups that contribute to its potential biological activities. Research has indicated significant implications for its use in medicinal chemistry, particularly in oncology and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is C24H26N6O2, with a molecular weight of 430.512 g/mol. The compound features a cyclopentyl group at the N6 position and a 2,5-dimethoxyphenyl substituent at the N4 position, along with a phenyl group at the N1 position. These structural elements are crucial for its biological activity and selectivity towards specific targets.
Anticancer Properties
Research has shown that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer properties, primarily through their action as inhibitors of cyclin-dependent kinases (CDKs). This compound has demonstrated potent cytotoxic effects against various cancer cell lines with low IC50 values. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.25 | |
| A549 (Lung Cancer) | 0.15 | |
| HeLa (Cervical Cancer) | 0.30 |
These results suggest that the compound effectively inhibits cancer cell proliferation by targeting CDK pathways.
The mechanism of action involves selective binding to CDK2 and potentially other kinases involved in cell cycle regulation. This interaction disrupts normal cell cycle progression and induces apoptosis in cancer cells. Studies have indicated that the compound's binding affinity is significantly higher than that of other similar compounds in its class.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
This activity suggests potential applications in treating inflammatory diseases.
Case Studies
A notable case study involved the evaluation of this compound in a xenograft model of breast cancer. The compound was administered at varying doses over a four-week period. Results indicated a significant reduction in tumor size compared to control groups:
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrazolo[3,4-d]pyrimidine Derivatives
The compound can be compared to structurally related derivatives (Table 1), highlighting variations in substituents and molecular properties.
*Inferred from structural analogy to ; †Estimated based on cycloheptyl analog ; ‡Calculated from molecular formula in .
Analysis of Substituent Influences on Physicochemical Properties
- N6 Cycloalkyl Groups : Cyclopentyl (C₅H₉) vs. cycloheptyl (C₇H₁₃) in impacts lipophilicity and steric bulk. Cyclopentyl may offer better binding in compact enzymatic pockets, whereas cycloheptyl increases logP and membrane permeability .
- 3-Methoxyphenyl : Single methoxy at position 3 reduces steric hindrance compared to dimethoxy.
- N6 Alkyl vs. Aryl : Ethyl () and isopropyl () groups reduce molecular weight and complexity but may limit π-π stacking interactions critical for target binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
